molecular formula C8H11ClN2 B15336926 2-Amino-6-chloro-4-isopropylpyridine

2-Amino-6-chloro-4-isopropylpyridine

Cat. No.: B15336926
M. Wt: 170.64 g/mol
InChI Key: APIFSKNRQWQMDP-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-4-isopropylpyridine is an organic compound that belongs to the pyridine family It is characterized by the presence of an amino group (-NH2) at the 2-position, a chlorine atom (-Cl) at the 6-position, and an isopropyl group (-CH(CH3)2) at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-4-isopropylpyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 4-isopropylpyridine followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) and subsequent treatment with ammonia or an amine source under controlled temperature and pressure conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-4-isopropylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-6-alkylamino-4-isopropylpyridine derivatives, while oxidation can produce 2-nitro-6-chloro-4-isopropylpyridine .

Scientific Research Applications

2-Amino-6-chloro-4-isopropylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-4-isopropylpyridine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved may include inhibition of key enzymes in metabolic processes or interference with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chloropyridine
  • 2-Amino-6-chloropyrimidine
  • 2-Amino-4,6-dichloropyrimidine

Uniqueness

2-Amino-6-chloro-4-isopropylpyridine is unique due to the presence of the isopropyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties and applications .

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

6-chloro-4-propan-2-ylpyridin-2-amine

InChI

InChI=1S/C8H11ClN2/c1-5(2)6-3-7(9)11-8(10)4-6/h3-5H,1-2H3,(H2,10,11)

InChI Key

APIFSKNRQWQMDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC(=C1)Cl)N

Origin of Product

United States

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